N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide
Description
The compound N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a benzimidazole moiety, a cyclopropyl substituent at the pyrazole C5 position, and a sulfone-modified thiolan ring at the N1 position.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c26-20(21-9-7-19-22-15-3-1-2-4-16(15)23-19)17-11-18(13-5-6-13)25(24-17)14-8-10-29(27,28)12-14/h1-4,11,13-14H,5-10,12H2,(H,21,26)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTNZHYTMLYBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCCC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2465-0091 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. The α5 subtype is mainly localized to limbic areas, which are associated with emotion, memory, and behavior.
Mode of Action
F2465-0091 acts as a negative allosteric modulator (NAM) of GABAA α5 receptors. This means it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s response to its natural ligand, GABA. This modulation results in a decrease in the inhibitory neurotransmission mediated by these receptors.
Biochemical Pathways
The modulation of GABAA α5 receptors by F2465-0091 affects the GABAergic neurotransmission pathway . This pathway plays a crucial role in maintaining the balance between excitation and inhibition in the brain. By reducing the activity of GABAA α5 receptors, F2465-0091 may alter this balance, potentially leading to changes in neuronal excitability and synaptic plasticity.
Pharmacokinetics
The pharmacokinetics of a drug generally refers to how the drug is absorbed, distributed, metabolized, and excreted (adme) by the body. These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety of a drug enters systemic circulation, thereby accessing the site of action.
Result of Action
F2465-0091 has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment in preclinical models. The onset and robustness of the antidepressive effect were similar to ketamine, a known rapid-acting antidepressant.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a drug. Factors such as pH can affect a drug’s solubility and stability, while factors like temperature can impact a drug’s storage and shelf-life. .
Comparison with Similar Compounds
Structural Confirmation
- X-ray Crystallography : The (E)-configuration of analogous imine-containing compounds (e.g., ) was confirmed via single-crystal X-ray diffraction, suggesting similar validation methods for this compound .
- Spectroscopic Techniques : ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) are standard for verifying the structure, as seen in benzimidazole-pyrazole hybrids .
Comparison with Analogous Compounds
Structural and Functional Differences
The table below highlights key distinctions between the target compound and structurally related analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
